(2S)-2-(bromomethyl)-1,4-dioxane
Description
(2S)-2-(Bromomethyl)-1,4-dioxane is a chiral 1,4-dioxane derivative characterized by a bromomethyl (-CH₂Br) substituent at the 2-position of the dioxane ring, with an S-configuration at the chiral center. The 1,4-dioxane scaffold is a six-membered ring containing two oxygen atoms at the 1- and 4-positions, imparting polarity and stability. The bromine atom enhances electrophilicity, making this compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions (e.g., forming ethers or amines) . Its stereochemistry is critical in medicinal chemistry, as enantiomers often exhibit distinct biological activities .
Properties
CAS No. |
2287191-39-1 |
|---|---|
Molecular Formula |
C5H9BrO2 |
Molecular Weight |
181 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
The bromination is typically conducted using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) . The reaction proceeds in a non-polar solvent (e.g., carbon tetrachloride or toluene) under reflux conditions. For example:
-
Substrate : 2-Methyl-1,4-dioxane
-
Reagents : NBS (1.2 equiv), AIBN (0.1 equiv)
-
Solvent : CCl₄
-
Temperature : 80–90°C (reflux)
-
Time : 8–12 hours
The mechanism involves hydrogen abstraction by bromine radicals, forming a stabilized allylic radical intermediate, which subsequently reacts with NBS to yield the brominated product.
Stereochemical Considerations
Radical bromination typically produces racemic mixtures due to the planar nature of the intermediate radical. To achieve enantiomeric excess (ee) in (2S)-2-(bromomethyl)-1,4-dioxane, chiral auxiliaries or asymmetric induction agents must be introduced. For instance, chiral Lewis acids (e.g., bis-oxazoline complexes) can bias the radical recombination step, though literature reports on this specific system remain limited.
Nucleophilic Substitution of Hydroxymethyl Precursors
An alternative route involves the substitution of a hydroxymethyl group at the 2-position of 1,4-dioxane with bromine.
Hydrobromic Acid (HBr) Mediated Substitution
Direct treatment of 2-(hydroxymethyl)-1,4-dioxane with aqueous HBr (48% w/w) under acidic conditions facilitates the substitution:
-
Substrate : 2-(Hydroxymethyl)-1,4-dioxane
-
Reagent : HBr (excess)
-
Solvent : H₂O or acetic acid
-
Temperature : 100–120°C
-
Time : 6–8 hours
This method is cost-effective but suffers from side reactions such as ether cleavage due to the strong acidic environment.
Phosphorus Tribromide (PBr₃) as a Brominating Agent
A milder approach employs PBr₃ in anhydrous dichloromethane:
-
Substrate : 2-(Hydroxymethyl)-1,4-dioxane
-
Reagent : PBr₃ (1.5 equiv)
-
Solvent : CH₂Cl₂
-
Temperature : 0°C to room temperature
-
Time : 2–4 hours
This method minimizes side reactions and is preferable for acid-sensitive substrates.
Asymmetric Synthesis via Chiral Catalysis
Enantioselective synthesis of (2S)-2-(bromomethyl)-1,4-dioxane remains challenging due to the lack of inherent chirality in the dioxane ring. However, two strategies show promise:
Kinetic Resolution Using Enzymes
Lipases (e.g., Candida antarctica Lipase B ) have been employed to resolve racemic mixtures of 2-(bromomethyl)-1,4-dioxane. For example:
Chiral Pool Synthesis
Starting from enantiomerically pure precursors, such as (S)-propylene glycol, the dioxane ring is constructed via cyclization. For instance:
-
Epoxidation : (S)-propylene glycol → (S)-epoxide
-
Ring-Opening : Epoxide + ethylene glycol → 1,4-dioxane intermediate
Industrial-Scale Production Methods
Large-scale synthesis prioritizes continuous flow systems to enhance efficiency. A patented method describes:
-
Reactor Type : Stainless steel continuous stirred-tank reactor (CSTR)
-
Catalyst : Sulfuric acid (3–10 wt%)
-
Pressure : 50–400 mmHg
-
Temperature : 150–170°C
-
Residence Time : 1–5 hours
This approach minimizes tar formation and improves selectivity compared to batch processes.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in (2S)-2-(bromomethyl)-1,4-dioxane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, ethers, and amines.
Oxidation Products: Alcohols and aldehydes.
Reduction Products: Methyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S)-2-(bromomethyl)-1,4-dioxane serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used to introduce bromomethyl groups into biomolecules, facilitating the study of biological processes through labeling and tracking.
Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of antiviral and anticancer agents.
Industry:
Polymer Chemistry: Used in the modification of polymers to introduce functional groups that enhance material properties such as adhesion, durability, and chemical resistance.
Mechanism of Action
The mechanism by which (2S)-2-(bromomethyl)-1,4-dioxane exerts its effects depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. The stereochemistry of the (2S) enantiomer can influence the reactivity and selectivity of these reactions, making it a valuable intermediate in enantioselective synthesis.
Comparison with Similar Compounds
(2S)-1,4-Dioxane-2-Methanol
- Structure : Features a hydroxymethyl (-CH₂OH) group at the 2-position with S-configuration.
- Key Differences: Reactivity: The hydroxyl group enables oxidation (to carboxylic acids) or esterification, whereas the bromomethyl group in the target compound facilitates SN2 reactions. Solubility: The hydroxymethyl derivative is more hydrophilic due to hydrogen bonding, whereas the bromine in (2S)-2-(bromomethyl)-1,4-dioxane increases hydrophobicity. Molecular Weight: (2S)-1,4-Dioxane-2-methanol (C₅H₁₀O₃, MW 118.13 g/mol) is lighter than the brominated analog (C₅H₉BrO₂, MW 181.03 g/mol) .
5,5-Bis(Bromomethyl)-2-Methyl-2-Phenyl-1,3-Dioxane
- Structure : Contains two bromomethyl groups at the 5-position and a phenyl group at the 2-position in a 1,3-dioxane ring.
- Key Differences: Substitution Pattern: The 1,3-dioxane ring (vs. 1,4-dioxane) alters ring strain and electronic properties. Steric Effects: Bis-substitution increases steric hindrance, reducing reactivity compared to mono-substituted derivatives like (2S)-2-(bromomethyl)-1,4-dioxane .
(2R)-1,4-Dioxan-2-ylmethanol
1,4-Dioxane (Parent Compound)
- Structure : Unsubstituted 1,4-dioxane.
- Key Differences :
Physicochemical and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Solubility (Water) | Reactivity Highlights |
|---|---|---|---|---|---|
| (2S)-2-(Bromomethyl)-1,4-dioxane | C₅H₉BrO₂ | 181.03 | -CH₂Br | Moderate (hydrophobic) | SN2 reactions, alkylation agent |
| (2S)-1,4-Dioxane-2-methanol | C₅H₁₀O₃ | 118.13 | -CH₂OH | High (hydrogen bonding) | Oxidation, esterification |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | None | Miscible | Solvent, low reactivity |
| 5,5-Bis(bromomethyl)-1,3-dioxane | C₈H₁₄Br₂O₂ | 298.01 | -CH₂Br (bis) | Low | Steric hindrance limits reactivity |
Pharmacological and Environmental Considerations
- Medicinal Chemistry : The 1,4-dioxane motif is prevalent in drug candidates due to its ability to modulate receptor interactions. Brominated derivatives like (2S)-2-(bromomethyl)-1,4-dioxane are explored for targeted delivery via covalent bonding .
- Environmental Impact : Unlike 1,4-dioxane, which is a persistent groundwater contaminant , brominated derivatives may degrade faster due to reactive C-Br bonds. However, their toxicity profiles require further study .
Q & A
Q. What are the optimal stereoselective synthesis routes for (2S)-2-(bromomethyl)-1,4-dioxane?
Methodological Answer: The synthesis typically involves bromination of a chiral precursor, such as (2S)-2-(hydroxymethyl)-1,4-dioxane, using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions. Enantiomeric purity is achieved via chiral auxiliaries or enzymatic resolution. Characterization requires chiral HPLC or polarimetry to confirm stereochemistry, complemented by - and -NMR to verify structural integrity .
Q. How can researchers distinguish between stereoisomers of bromomethyl-dioxane derivatives?
Methodological Answer: Stereochemical analysis employs 2D-NMR techniques (e.g., NOESY) to detect spatial interactions between the bromomethyl group and adjacent protons. Computational modeling (e.g., density functional theory) can predict preferred conformations, validated against experimental NMR data. Chiral chromatography with polysaccharide-based columns (e.g., Chiralpak®) effectively separates enantiomers .
Q. What analytical techniques are most reliable for quantifying trace levels of (2S)-2-(bromomethyl)-1,4-dioxane in environmental samples?
Methodological Answer: Gas chromatography coupled with mass spectrometry (GC-MS) using purge-and-trap or solid-phase microextraction (SPME) is preferred. Detection limits are improved via isotopic dilution (e.g., -1,4-dioxane as an internal standard). Method validation must address matrix effects, particularly in groundwater with co-contaminants like chlorinated solvents .
Advanced Research Questions
Q. What are the mechanistic pathways for advanced oxidation of (2S)-2-(bromomethyl)-1,4-dioxane, and how do they differ from 1,4-dioxane degradation?
Methodological Answer: UV/HO and ozone-based systems generate hydroxyl radicals (OH) that attack the bromomethyl group, leading to debromination and subsequent ring-opening. Key intermediates include formaldehyde, glyoxylic acid, and brominated aldehydes. Unlike 1,4-dioxane, bromine release may form bromate (BrO), requiring post-treatment monitoring. Kinetic studies using electron paramagnetic resonance (EPR) can track radical pathways .
Q. How does the stereochemistry of (2S)-2-(bromomethyl)-1,4-dioxane influence its reactivity in nucleophilic substitution reactions?
Methodological Answer: The (S)-configuration sterically directs nucleophilic attack (e.g., by amines or thiols) to the less hindered face of the dioxane ring. Kinetic studies using polar aprotic solvents (e.g., DMF) show higher reactivity compared to the (R)-isomer. Computational models (e.g., Gaussian) can map transition states and predict regioselectivity .
Q. What are the challenges in establishing environmental regulations for (2S)-2-(bromomethyl)-1,4-dioxane, given its structural similarity to 1,4-dioxane?
Methodological Answer: While 1,4-dioxane is classified as a Group 2B carcinogen, brominated derivatives lack sufficient toxicological data. Researchers must conduct in vitro assays (e.g., Ames test) and rodent studies to assess mutagenicity and organ-specific toxicity. Regulatory gaps persist due to analytical challenges in detecting sub-ppb levels and differentiating isomers .
Data Contradictions and Research Gaps
Q. Why do advanced oxidation processes (AOPs) show variable efficiency in degrading (2S)-2-(bromomethyl)-1,4-dioxane across studies?
Key Factors:
- Water matrix effects: Bicarbonate alkalinity scavenges OH radicals, reducing degradation rates .
- Co-contaminants: Chlorinated solvents (e.g., 1,1,1-TCA) compete for oxidants, necessitating higher HO/ozone doses .
- Stereochemical stability: The (S)-configuration may resist ring-opening compared to non-chiral analogs .
Q. How do biodegradation pathways for (2S)-2-(bromomethyl)-1,4-dioxane compare to those of 1,4-dioxane?
Research Findings: 1,4-Dioxane is degraded by monooxygenases (e.g., THM in Pseudomonas spp.), but bromine substitution likely inhibits enzymatic activity. Pretreatment with AOPs to remove bromine may enable subsequent biodegradation. Stable isotope probing (SIP) with -labeled compounds can trace metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
